molecular formula C4H3N3O4S B11908114 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11908114
M. Wt: 189.15 g/mol
InChI Key: FWWOVGDTBAWQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a nitro-substituted carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The nitro group can be substituted by nucleophiles under certain conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include amino derivatives, thiol derivatives, and various substituted products.

Scientific Research Applications

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or inducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxodihydropyrimidine-4,6(1H,5H)-dione: Lacks the nitro group.

    5-Nitro-2-thioxodihydropyrimidine-4-one: Lacks one of the keto groups.

Uniqueness

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both a nitro group and a thioxo group, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C4H3N3O4S

Molecular Weight

189.15 g/mol

IUPAC Name

5-nitro-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C4H3N3O4S/c8-2-1(7(10)11)3(9)6-4(12)5-2/h1H,(H2,5,6,8,9,12)

InChI Key

FWWOVGDTBAWQHM-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=S)NC1=O)[N+](=O)[O-]

Origin of Product

United States

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